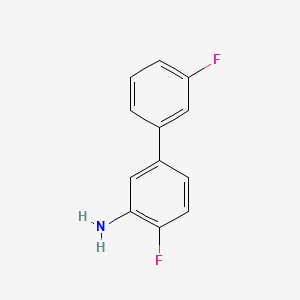

3',4-Difluorobiphenyl-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’,4-Difluorobiphenyl-3-amine is a versatile chemical compound with the molecular formula C12H9F2N. It is characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an amine group at the 3-position. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4-Difluorobiphenyl-3-amine typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluorobenzonitrile.

Reduction: The nitrile group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 3’,4-Difluorobiphenyl-3-amine

Industrial Production Methods

Industrial production of 3’,4-Difluorobiphenyl-3-amine follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Selection: High-purity 3,4-difluorobenzonitrile is used as the starting material.

Catalytic Reduction: Catalytic hydrogenation is preferred for large-scale production due to its efficiency and cost-effectiveness.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure high purity and consistency

Analyse Des Réactions Chimiques

Types of Reactions

3’,4-Difluorobiphenyl-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted biphenyl derivatives

Applications De Recherche Scientifique

3’,4-Difluorobiphenyl-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.

Mécanisme D'action

The mechanism of action of 3’,4-Difluorobiphenyl-3-amine involves its interaction with specific molecular targets and pathways. The compound can:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4’-Difluorobiphenyl-3-amine

- 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine

- 3,3’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid

- 3-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine .

Uniqueness

3’,4-Difluorobiphenyl-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Activité Biologique

3',4-Difluorobiphenyl-3-amine (CAS Number: 1214339-26-0) is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. It features a biphenyl structure with two fluorine atoms at the 3' and 4' positions and an amine group at the 3-position, which enhances its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C12H9F2N

- Molecular Weight : 221.20 g/mol

- Structure : The presence of fluorine atoms contributes to its stability and lipophilicity, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound has been studied for its role as an inhibitor of various enzymes, particularly in the context of antiparasitic activity. For example, it has shown effectiveness in inhibiting cytochrome P450 enzymes (CYP51), which are crucial for the survival of certain pathogens such as Trypanosoma species .

- Cellular Uptake : The compound's lipophilic nature facilitates its uptake into cells, allowing it to exert effects on intracellular targets. This is particularly relevant in cancer therapy where cellular penetration is essential for efficacy.

Antiparasitic Activity

Recent studies have highlighted the effectiveness of derivatives of this compound in treating parasitic infections. A derivative known as VFV (R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In experimental models, VFV exhibited a 100% cure rate for acute Chagas disease and reduced visceral leishmaniasis by 89% .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results against Hep-2 laryngeal carcinoma cells, indicating its potential as an anticancer agent . These studies typically employ assays like MTT or IC50 calculations to determine the effective concentrations required to inhibit cell growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,4'-Difluorobiphenyl-3-amine | Structure | Moderate cytotoxicity |

| 3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine | Anticancer properties | |

| 3',3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | Limited studies available |

The distinct substitution pattern in this compound imparts unique chemical properties that may enhance its efficacy compared to other biphenyl derivatives.

Case Studies

Several case studies have been published regarding the application of this compound in drug development:

- Chagas Disease Treatment : In vivo experiments demonstrated that administration of VFV led to significant reductions in parasitemia levels in infected mice models. Blood and tissue samples were analyzed post-treatment to assess drug distribution and efficacy .

- Cancer Cell Line Studies : Cytotoxicity assays conducted on Hep-2 cells revealed that varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy .

Propriétés

IUPAC Name |

2-fluoro-5-(3-fluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVKPBFZFHVCPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.